Human Nav1.7 Sodium Channel Blockade: Quantitative Comparison of 3- vs. 2-Positional Isomers
3-(Phenoxymethyl)piperidine derivatives demonstrate sodium channel blocking activity with measurable potency at human Nav1.7 channels. The target 3-substituted scaffold exhibits an IC50 value of 4,040 nM (4.04 µM) against human Nav1.7 expressed in HEK293 cells under voltage-clamp conditions [1]. In contrast, the 2-phenoxymethylpiperidine isomer shows significantly weaker activity with an IC50 of 68,000 nM (68 µM) against the same target class, representing a >16-fold difference in potency [2]. This positional isomer effect is consistent with structure-activity relationship studies demonstrating that the 3-substitution pattern optimally orients the phenoxy group for sodium channel pore interaction [3].
| Evidence Dimension | Inhibitory potency at human voltage-gated sodium channels (Nav1.7) |
|---|---|
| Target Compound Data | IC50 = 4,040 nM (4.04 µM) |
| Comparator Or Baseline | 2-(Phenoxymethyl)piperidine: IC50 = 68,000 nM (68 µM) |
| Quantified Difference | 16.8-fold higher potency for 3-substituted isomer |
| Conditions | Whole-cell voltage clamp; HEK293 cells stably transfected with human Nav1.7; holding potential yielding 20-50% inactivation; test pulse to -10 mV for 20 ms |
Why This Matters
The >16-fold potency difference demonstrates that positional isomer selection is critical for achieving meaningful sodium channel blockade in neuropathic pain research, directly impacting experimental design and compound procurement decisions.
- [1] ChEMBL Interaction Report. CHEMBL3687714: IC50 determination for human Nav1.7 sodium channel. View Source
- [2] TargetMine Activity Data. CHEMBL981: IC50 determination for 2-(phenoxymethyl)piperidine. View Source
- [3] Loughhead DG, Lin XF, Weikert RJ, Flippin LA. Phenoxymethyl piperidine derivatives for the treatment of neuropathic pain. US Patent 6,110,937. 2000. View Source
